molecular formula C16H11NO3 B1678077 Oxycinchophen CAS No. 485-89-2

Oxycinchophen

Cat. No.: B1678077
CAS No.: 485-89-2
M. Wt: 265.26 g/mol
InChI Key: XAPRFLSJBSXESP-UHFFFAOYSA-N
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Description

Oxycinchophen, also known as 3-hydroxy-2-phenyl-4-quinolinecarboxylic acid, is a compound belonging to the class of organic compounds known as phenylquinolines. These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group. This compound is primarily recognized for its antirheumatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxycinchophen can be synthesized through the Pfitzinger reaction, which involves the reaction of isatin derivatives with (acetyloxy)acetophenone derivatives . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is produced by precipitating it from an alkaline solution upon acidification. The compound is then crystallized from ethanol or acetic acid to obtain yellow crystals .

Chemical Reactions Analysis

Types of Reactions

Oxycinchophen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline derivatives.

    Reduction: The compound can be reduced to form hydroquinoline derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in pharmaceuticals and chemical research .

Scientific Research Applications

Comparison with Similar Compounds

Oxycinchophen is unique among phenylquinolines due to its specific substitution pattern and its potent antirheumatic properties. Similar compounds include:

Properties

IUPAC Name

3-hydroxy-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPRFLSJBSXESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057750
Record name Oxycinchophen
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Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

485-89-2
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Record name Oxycinchophen [INN:BAN]
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Record name Oxycinchophen
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Record name Oxycinchophen
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Synthesis routes and methods

Procedure details

A 1 L round-bottomed flask was charged with 360 mL of water and LiOH.H2O (34.3 g, 800 mmol) and stirred at 50-60° C. Isatin (30 g, 200 mmol) was added and the reaction stirred for 30 minutes at 50-60° C. The (α-acetoxy acetophenone (40.95 g, 230 mmol, 1.15 equiv.) was added as a solid in one portion and the solution heated at 80-85° C. until <5% by PAR isatin remains as shown by HPLC (typically 3 hours). The reaction was cooled to room temperature, diluted with water (90 mL) and tert-butyl methyl ether (“TBME”) (210 mL) and transferred to a separatory funnel. The mixture was shaken well and the aqueous layer drained into an Ehrlenmeyer flask. The aqueous layer was acidified to pH=3.0-3.5 using conc. HCl (˜61 mL) and monitored with a pH meter. The suspension of yellow solid was heated to 60-70° C., and held at that temperature for 5-10 minutes and filtered through a Buchner funnel. The flask was rinsed with 90 mL of water at 60-70° C. and the filter cake was washed with this rinse. The solid was suction dried for 10 minutes and charged back to the 1 L flask. The flask was charged with 600 mL of water, the suspension heated to 60-70° C., held there for 10 minutes, and filtered through a Buchner funnel. The flask was rinsed with 150 mL of water at 60-70° C. and the filter cake washed with this rinse. The filter cake was dried in a vacuum oven at 80-90° C. and <1 mm Hg. After drying to constant weight, the product 3-hydroxy-2-phenylquinoline-4-carboxylic acid (82%) was obtained as a bright yellow solid: mp 206° C.; IR (cm−1) 3430, 2600, 1634; 1H NMR (300 MHz, DMSO-d6) δ8.75 (1H, δ, J=8.2 Hz), 8.01 (3H, m), 7.59 (5H, m); 13C NMR (75 MHz,DMSO-d6) δ171.03, 153.98, 151.38, 139.68, 135.62, 129.60, 129.38, 128.27, 127.83, 126.27, 125.22, 124.54, 115.26.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
61 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five
Quantity
210 mL
Type
solvent
Reaction Step Five
Name
LiOH.H2O
Quantity
34.3 g
Type
reactant
Reaction Step Six
Name
Quantity
360 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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